molecular formula C15H17F2N6NaO7S2 B194175 Flomoxef sodium CAS No. 92823-03-5

Flomoxef sodium

Numéro de catalogue: B194175
Numéro CAS: 92823-03-5
Poids moléculaire: 518.5 g/mol
Clé InChI: PPPZBOLFWGINKN-YLCXCWDSSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flomoxef sodium is a second-generation cephalosporin antibiotic belonging to the β-lactam class, distinguished by its stability against extended-spectrum β-lactamases (ESBLs) and broad-spectrum activity against both Gram-positive and Gram兰氏-negative bacteria, including anaerobes . Its molecular formula is C₁₅H₁₇F₂N₆NaO₇S₂, with a molecular weight of 518.45 . The drug inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis . Clinically, it is used for severe infections such as intra-abdominal, respiratory, and skin/soft tissue infections, particularly in Japan under the brand name Flumarin .

This compound is administered intravenously, with standard adult doses ranging from 1–2 g/day divided into 2–3 doses. Pediatric and neonatal dosing is weight-adjusted . Key advantages over other cephalosporins include its lack of an oxyimino group, which prevents ESBL induction, and a lower risk of adverse effects like vitamin K deficiency compared to latamoxef .

Méthodes De Préparation

La préparation de Flomoxef Sodium implique les étapes suivantes :

    Synthèse de l’acide Flomoxef : La première étape implique la synthèse de l’acide Flomoxef. Ceci est réalisé en faisant réagir des intermédiaires spécifiques dans des conditions contrôlées.

    Conversion en this compound : L’acide Flomoxef est ensuite converti en this compound en ajoutant une solution de bicarbonate de sodium tout en agitant à une température de 0 à 10 °C jusqu’à ce que la valeur du pH de la solution réactionnelle atteigne 4,2 à 5,2. .

Analyse Des Réactions Chimiques

Le Flomoxef Sodium subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réducteurs courants comprennent le borohydrure de sodium et l’hydrure d’aluminium et de lithium.

    Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications en recherche scientifique, notamment :

Applications De Recherche Scientifique

Urinary Tract Infections

Flomoxef sodium has been extensively studied for its effectiveness in treating urinary tract infections (UTIs). A systematic review of 16 studies, including randomized controlled trials and observational studies, revealed varying clinical cure rates:

  • Randomized Controlled Trial : The clinical cure rate was 68.2% when this compound was compared to latamoxef.
  • Observational Studies : Cure rates ranged from 50% to 72% in patients with strains susceptible to this compound.

In particular, the drug demonstrated a higher cure rate (90.6%) against Escherichia coli infections compared to other pathogens .

Intra-Abdominal Infections

This compound is also indicated for intra-abdominal infections. Observational studies reported cure rates exceeding 90% for postsurgical intra-abdominal infections, with a notable 77.8% cure rate for biliary tract infections .

Pediatric Use

In pediatric populations, this compound has been administered safely and effectively for various bacterial infections. A study involving neonates and premature infants demonstrated favorable pharmacokinetics and clinical outcomes, with a 100% efficacy rate observed in treated patients .

Surgical Prophylaxis

This compound is utilized as an antimicrobial prophylactic agent in surgical settings. Administration before surgery has been linked to reduced postoperative infection rates .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution following intravenous administration. Key parameters include:

  • Half-Life : Approximately 1-2 hours in adults.
  • Peak Concentrations : Achieved within 15-30 minutes post-injection.
  • Excretion : High urinary recovery rates (up to 83%) suggest effective renal clearance .

Safety and Adverse Effects

This compound is generally well-tolerated, with adverse events reported in less than 5% of cases. Common side effects include gastrointestinal disturbances such as diarrhea . In pediatric studies, adverse events were more frequent in infants compared to older children but remained low overall.

Case Study: Pediatric Infections

A clinical trial involving 12 pediatric patients treated with this compound for various bacterial infections reported a 100% overall efficacy rate, highlighting its potential as a primary treatment option in children .

Case Study: Intra-Abdominal Infections

A single-arm study focusing on patients with biliary tract infections treated with this compound showed a cure rate of 90%, demonstrating its effectiveness in managing complex intra-abdominal conditions .

Data Summary Table

Application AreaClinical Cure Rate (%)Study Type
Urinary Tract Infections68.2Randomized Controlled Trial
Intra-Abdominal Infections>90Observational Studies
Pediatric Infections100Clinical Trial
Surgical ProphylaxisVariableObservational Studies

Mécanisme D'action

Le Flomoxef Sodium exerce ses effets en se liant aux protéines de liaison à la pénicilline (PBP) dans les parois cellulaires bactériennes. Cette liaison empêche l’étape de transpeptidation de la synthèse du peptidoglycane, conduisant à l’inhibition de la biosynthèse de la paroi cellulaire et finalement à la mort cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

Structural and Mechanistic Differences

Flomoxef sodium’s unique structural features, such as the difluoromethylthio group, enhance stability against β-lactamases. Unlike third-generation cephalosporins (e.g., ceftazidime), which are vulnerable to ESBL hydrolysis, flomoxef retains activity against ESBL-producing Enterobacterales when the minimum inhibitory concentration (MIC) is ≤1 mg/L . It also lacks the methylthiotetrazole (MTT) side chain found in latamoxef, reducing the risk of bleeding disorders .

Spectrum of Activity

Flomoxef exhibits broader anaerobic coverage compared to other second-generation cephalosporins like cefuroxime. For example:

  • Gram-positive activity : Effective against Staphylococcus aureus (including methicillin-sensitive strains) and Streptococcus spp. .
  • Gram-negative activity : Covers Escherichia coli, Klebsiella pneumoniae, and Salmonella spp. (MIC₉₀: 0.05–0.78 µg/mL) .
  • Anaerobes : Active against Clostridium difficile and Bacteroides fragilis .

In contrast, cefoxitin (another second-generation cephalosporin) has stronger anaerobic activity but is less stable against ESBLs .

Resistance Profile

Resistance to flomoxef arises via:

AmpC β-lactamase production : Common in Enterobacter cloacae and Serratia marcescens .

Porin mutations : Reduce drug entry in Klebsiella spp. .

Efflux pumps: Observed in multidrug-resistant Pseudomonas aeruginosa .

Notably, flomoxef is less affected by ESBLs compared to third-generation cephalosporins like ceftriaxone, which are hydrolyzed rapidly .

Clinical Efficacy and Synergy

  • Neonatal sepsis : Flomoxef monachieved bacterial eradication in 80% of ESBL-producing strains (MIC ≤0.5 mg/L) . When combined with fosfomycin, it demonstrates synergistic bactericidal effects and prevents resistance emergence .
  • Carbapenem-sparing role : In adults, flomoxef showed comparable efficacy to carbapenems for ESBL infections when MIC ≤1 mg/L, with similar mortality rates (15–20%) .

Comparative Data Table

Parameter This compound Cefuroxime Latamoxef Meropenem
Class 2nd-gen cephalosporin 2nd-gen cephalosporin Oxacephem Carbapenem
ESBL Stability Stable (MIC ≤1 mg/L) Susceptible Susceptible Stable
Anaerobic Coverage Strong Moderate Strong Excellent
Key Resistance AmpC, porin loss ESBLs AmpC, ESBLs Metallo-β-lactamases
Dosing (Adult) 1–2 g/day IV 750–1500 mg q8h IV 1–2 g q12h IV 1 g q8h IV
Adverse Effects Low bleeding risk Diarrhea (10%) Vitamin K deficiency Seizures (1–2%)

Key Research Findings

ESBL Infections: Flomoxef monotherapy achieved clinical cure rates of 85% in urinary tract infections caused by ESBL-producing E. coli (MIC ≤1 mg/L) .

Neonatal PK : A population PK model validated a 25 mg/kg q12h regimen for neonates, achieving target attainment >90% .

Combination Therapy: Flomoxef + amikacin reduced resistance emergence in Klebsiella pneumoniae by 50% compared to monotherapy .

Activité Biologique

Flomoxef sodium, a member of the oxacephem class of antibiotics, has garnered attention for its unique biological activity, particularly in the treatment of various bacterial infections. This article provides a comprehensive overview of its mechanism of action, spectrum of activity, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound functions primarily as a β-lactam antibiotic , inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) , which are crucial for the transpeptidation step in peptidoglycan synthesis. This inhibition leads to compromised cell wall integrity and ultimately bacterial cell death .

Spectrum of Activity

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria , including strains resistant to other antibiotics. Notably, it is effective against Methicillin-resistant Staphylococcus aureus (MRSA) and Nocardia species. However, it shows limited efficacy against certain organisms such as Enterococcus spp., Pseudomonas spp., and Acinetobacter spp. .

Organism Type Activity
Gram-positive bacteriaEffective (including MRSA)
Gram-negative bacteriaEffective (except some strains)
Enterococcus spp.Ineffective
Pseudomonas spp.Ineffective
Acinetobacter spp.Ineffective

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Studies in neonates and children have shown varying serum concentrations depending on the dosage and route of administration:

  • Half-life (T1/2) : Approximately 0.5 to 1 hour.
  • Peak Serum Concentration : Ranges from 44.3 to 197 µg/mL after intravenous administration.
  • Urinary Recovery : High recovery rates observed, indicating effective renal clearance .

Table: Pharmacokinetic Parameters

Parameter Value
Half-life (T1/2)0.5 - 1 hour
Peak Concentration44.3 - 197 µg/mL
Urinary Recovery Rate54.9% - 83.1%

Clinical Efficacy

This compound has demonstrated significant clinical efficacy across various infections:

  • In pediatric studies, flomoxef was administered at doses ranging from 55 to 120 mg/kg with an overall efficacy rate of 100% in treating conditions such as pneumonia and cellulitis .
  • Observational studies reported cure rates exceeding 90% for intra-abdominal infections and pelvic infections .
  • A randomized controlled trial indicated a clinical cure rate of approximately 68% for complicated urinary tract infections when compared to other antibiotics like latamoxef .

Case Study Insights

  • Pediatric Infections : In a study involving neonates with bacterial infections, flomoxef showed an overall efficacy rate of 100%, with excellent bacteriological responses noted in most cases .
  • Intra-abdominal Infections : A single-arm study reported a cure rate of 77.8% , with higher success in cholecystitis cases (90%) compared to cholangitis (70.6%) .
  • Urinary Tract Infections : The clinical response was rated based on the presence or absence of pyuria and bacteriuria; this compound exhibited competitive efficacy compared to other standard treatments .

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of Flomoxef sodium in experimental samples?

Methodological Answer:

  • Spectroscopic Analysis : Use UV-Vis spectroscopy (absorption peak at 254–270 nm) and IR spectroscopy (characteristic peaks for β-lactam carbonyl at 1770 cm⁻¹ and thioether groups at 650 cm⁻¹) to confirm structural integrity .
  • Chromatographic Techniques : Employ HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile) to assess purity (>98%) and detect degradation products .
  • Optical Activity : Measure specific optical rotation ([α]²⁵D = +75° to +85° in water) to confirm stereochemical consistency with the (6R,7R) configuration .

Q. What experimental approaches are used to evaluate this compound’s stability against β-lactamases?

Methodological Answer:

  • Enzyme Hydrolysis Assays : Incubate Flomoxef with purified extended-spectrum β-lactamases (ESBLs) or AmpC enzymes at 37°C, and monitor degradation via HPLC or microbiological agar diffusion .
  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to analyze interactions between Flomoxef’s cephem nucleus and β-lactamase active sites, focusing on the absence of an oxyimino group, which confers resistance to hydrolysis .

Q. How should researchers quantify this compound in biological matrices (e.g., plasma, tissue)?

Methodological Answer:

  • LC-MS/MS : Develop a validated method with deuterated internal standards (e.g., Flomoxef-d4) for high sensitivity (LOQ: 0.1 µg/mL) .
  • Microbiological Assays : Use Escherichia coli ATCC 25922 in agar well diffusion assays, correlating zone diameters with known concentrations (calibration range: 0.5–50 µg/mL) .

Advanced Research Questions

Q. What considerations are critical when designing a neonatal pharmacokinetic (PK) study for this compound?

Methodological Answer:

  • Covariate Selection : Include gestational age, postnatal age, and body weight (covariates showing >30% impact on clearance in PopPK models) .
  • Sampling Strategy : Use sparse sampling (2–4 time points per infant) with population pharmacokinetic (PopPK) modeling (e.g., NONMEM or Pmetrics) to estimate AUC/MIC targets .
  • Monte Carlo Simulations : Predict target attainment rates (e.g., >90% fT>MIC) for regimens like 20 mg/kg every 12 hours in preterm neonates .

Q. How can researchers resolve contradictions in reported MIC data for Flomoxef against Gram-negative pathogens?

Methodological Answer:

  • Strain-Specific Analysis : Compare MIC distributions across bacterial collections (e.g., CLSI vs. EUCAST databases) for E. coli (MIC₉₀: 0.39 µg/mL) and Bacteroides fragilis (MIC₉₀: 1.56 µg/mL) .
  • Testing Conditions : Standardize inoculum size (5×10⁵ CFU/mL), cation-adjusted Mueller-Hinton broth, and 48-hour anaerobic incubation for anaerobes .
  • Statistical Harmonization : Apply mixed-effects models to account for inter-lab variability in MIC reporting .

Q. What methodologies are recommended to evaluate Flomoxef’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?

Methodological Answer:

  • Time-Kill Assays : Assess bactericidal activity at 4×MIC over 24 hours, noting synergy with vancomycin (FIC index ≤0.5) .
  • In Vivo Models : Use neutropenic murine thigh infection models with MRSA ATCC 43300, comparing bacterial load reduction (Δlog₁₀ CFU) after 72 hours of therapy .

Q. How can population pharmacokinetic (PopPK) models address variability in Flomoxef’s clinical outcomes?

Methodological Answer:

  • Structural Model : Fit a two-compartment model with first-order elimination (central compartment Vd: 0.3 L/kg, clearance: 0.07 L/h/kg) .
  • Covariate Integration : Use allometric scaling for body weight and maturation functions for renal clearance in neonates .
  • Validation : Perform bootstrap analysis (n=1000) and visual predictive checks (VPCs) to ensure model robustness .

Q. What strategies mitigate variability in clinical efficacy studies of Flomoxef for mixed aerobic-anaerobic infections?

Methodological Answer:

  • Endpoint Standardization : Define clinical success as resolution of fever, leukocytosis, and culture negativity within 7 days .
  • Subgroup Analysis : Stratify by infection site (e.g., intra-abdominal vs. obstetric) and adjust for confounders (e.g., surgical drainage) using multivariate regression .

Propriétés

IUPAC Name

sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPZBOLFWGINKN-YLCXCWDSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N6NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92823-03-5
Record name Flomoxef sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLOMOXEF SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flomoxef sodium
Reactant of Route 2
Reactant of Route 2
Flomoxef sodium
Reactant of Route 3
Reactant of Route 3
Flomoxef sodium
Reactant of Route 4
Flomoxef sodium
Reactant of Route 5
Flomoxef sodium
Reactant of Route 6
Flomoxef sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.